1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Description
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a pyridinone derivative featuring a benzyl group at position 1, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 5. The pyridinone core (a six-membered aromatic ring with a ketone at position 2) provides a versatile scaffold for chemical modifications, enabling diverse biological and physicochemical properties.
Properties
IUPAC Name |
1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNOGODFWCYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted pyridinone precursor followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Biological Activities
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its pharmacological properties, which include:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of bacterial strains. Studies have shown that derivatives of pyridine compounds often enhance antimicrobial efficacy due to the presence of electron-withdrawing groups like trifluoromethyl .
- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on various cancer cell lines. For instance, modifications to similar pyridine derivatives have demonstrated significant activity against human lung, liver, and colon cancer cells . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the compound's potency against tumors .
- Antioxidant Properties : The presence of the nitro group contributes to antioxidant activities, making it a candidate for further exploration in oxidative stress-related diseases .
Industrial Applications
The unique properties of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone make it suitable for various industrial applications:
- Pharmaceutical Development : Due to its biological activity, this compound is being explored as a potential lead compound in drug discovery programs targeting infections and cancers.
- Agricultural Chemicals : Its antimicrobial properties could be harnessed in developing agrochemicals aimed at protecting crops from bacterial pathogens.
Case Studies
Several studies illustrate the applications of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone:
Mechanism of Action
The mechanism of action of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinone derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone with key analogs:
Structural and Functional Comparisons
Key Observations:
Trifluoromethyl at position 5 is a common motif in agrochemicals (e.g., fluridone) due to its metabolic stability and hydrophobic interactions . Benzyl vs. Methyl at R₁: The benzyl group in the target compound increases steric bulk and lipophilicity compared to fluridone’s methyl group, which could alter solubility or membrane permeability.
Applications Fluridone: Widely used as an aquatic herbicide targeting annual grasses and broadleaf weeds. Its 3-trifluoromethylphenyl group enhances persistence in water .
Physicochemical Properties
| Property | Target Compound | Fluridone | 1-(3-Chlorobenzyl)-3-nitro Analog |
|---|---|---|---|
| Molecular Weight | 316.23 g/mol | 329.30 g/mol | 350.67 g/mol |
| Polarity | Moderate (NO₂, CF₃) | Low (phenyl, CF₃Ph) | High (Cl, NO₂, CF₃) |
| Theoretical LogP | ~2.8 | ~3.5 | ~3.2 |
| Potential Use | Medicinal chemistry | Herbicide | Agrochemical research |
Notes:
Biological Activity
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C13H10F3N3O2
- Molecular Weight : 311.259 g/mol
- CAS Number : [not specified]
- IUPAC Name : 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Anticancer Properties
Research indicates that compounds similar to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridinones can inhibit the growth of human tumor cell lines such as HeLa and A375. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Table 1: Anticancer Activity of Pyridinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone | HeLa | 12.5 | Apoptosis induction |
| 4-Methyl-benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amine | A375 | 8.7 | Cell cycle arrest |
| Benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amine | HCT116 | 15.0 | Inhibition of proliferation |
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on various enzymes, particularly cyclin-dependent kinases (CDKs). For example, certain derivatives demonstrate selective inhibition against CDK2 and CDK9, which are crucial for cell cycle regulation.
Table 2: Inhibition of CDKs by Pyridinone Derivatives
| Compound Name | CDK Target | IC50 (µM) |
|---|---|---|
| 1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone | CDK2 | 0.36 |
| Benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amine | CDK9 | 1.8 |
Antimicrobial Activity
Emerging studies suggest that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of quorum sensing pathways.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of pyridinone derivatives were synthesized and evaluated for their anticancer properties. Among them, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The study highlighted its role as a quorum sensing inhibitor, which could potentially mitigate the pathogenicity associated with biofilm formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, considering functional group compatibility and yield efficiency?
- Methodological Answer : A stepwise approach is recommended. Begin with the formation of the pyridinone core via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups under base-catalyzed Knoevenagel conditions . Introduce the trifluoromethyl group early due to its stability under harsh conditions, followed by nitration at the 3-position using nitrous acid in sulfuric acid, as demonstrated in analogous pyridinone syntheses . Finally, benzylation at the 1-position via nucleophilic substitution or Pd-catalyzed coupling ensures regioselectivity. Monitor intermediates using LC-MS and optimize yields via temperature-controlled reactions (e.g., -15°C for nitration to prevent over-oxidation) .
Q. How can researchers characterize the electronic effects of the nitro and trifluoromethyl groups on the pyridinone ring using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : Use NMR to assess the electron-withdrawing effect of the trifluoromethyl group, comparing chemical shifts with non-fluorinated analogs. IR spectroscopy can identify nitro group stretching vibrations (~1520 cm) and hydrogen-bonding interactions .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro and trifluoromethyl groups. Compare HOMO-LUMO gaps to predict reactivity in electrophilic substitutions .
Advanced Research Questions
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation in the synthesis of derivatives?
- Methodological Answer : To preserve the nitro group while reducing other functionalities (e.g., benzyl deprotection), employ selective hydrogenation catalysts. Use Pd/C with controlled H pressure (1–2 atm) and room temperature to avoid over-reduction. Alternatively, replace H with ammonium formate in a transfer hydrogenation setup, which selectively targets benzyl groups without affecting nitro substituents . Validate selectivity via TLC or in situ FTIR monitoring .
Q. How does the substitution pattern (benzyl, nitro, trifluoromethyl) influence the compound's reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Nucleophilic Reactions : The electron-deficient pyridinone ring (due to nitro and trifluoromethyl groups) favors nucleophilic aromatic substitution at the 4- or 6-positions. Use strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) .
- Electrophilic Reactions : The benzyl group at the 1-position sterically hinders electrophilic attack. Prioritize reactions at the 5-position (trifluoromethyl) via radical pathways or directed ortho-metalation for functionalization .
Q. What in vitro models are appropriate for evaluating the bioactivity of this compound, given structural similarities to known bioactive pyridinones?
- Methodological Answer :
- Anti-inflammatory Activity : Test inhibition of COX-2 or IL-6 in macrophage (RAW 264.7) or human peripheral blood mononuclear cell (PBMC) assays, as structurally related pyridinones show efficacy in inflammatory models .
- Antimicrobial Screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), given the nitro group’s potential redox activity .
Q. How to analyze degradation products under varying pH and temperature conditions to assess stability?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Treat with 3% HO at 25°C.
- Thermal degradation : Heat at 80°C for 48 hours.
Analyze degradants via UPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) to identify cleavage products (e.g., nitro group reduction to amine or benzyl oxidation to benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
